

Synthesis of ^{13}C -Labeled Tetrabromobenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3,4,5-Tetrabromobenzoic acid- $^{13}\text{C}_6$

Cat. No.: B131510

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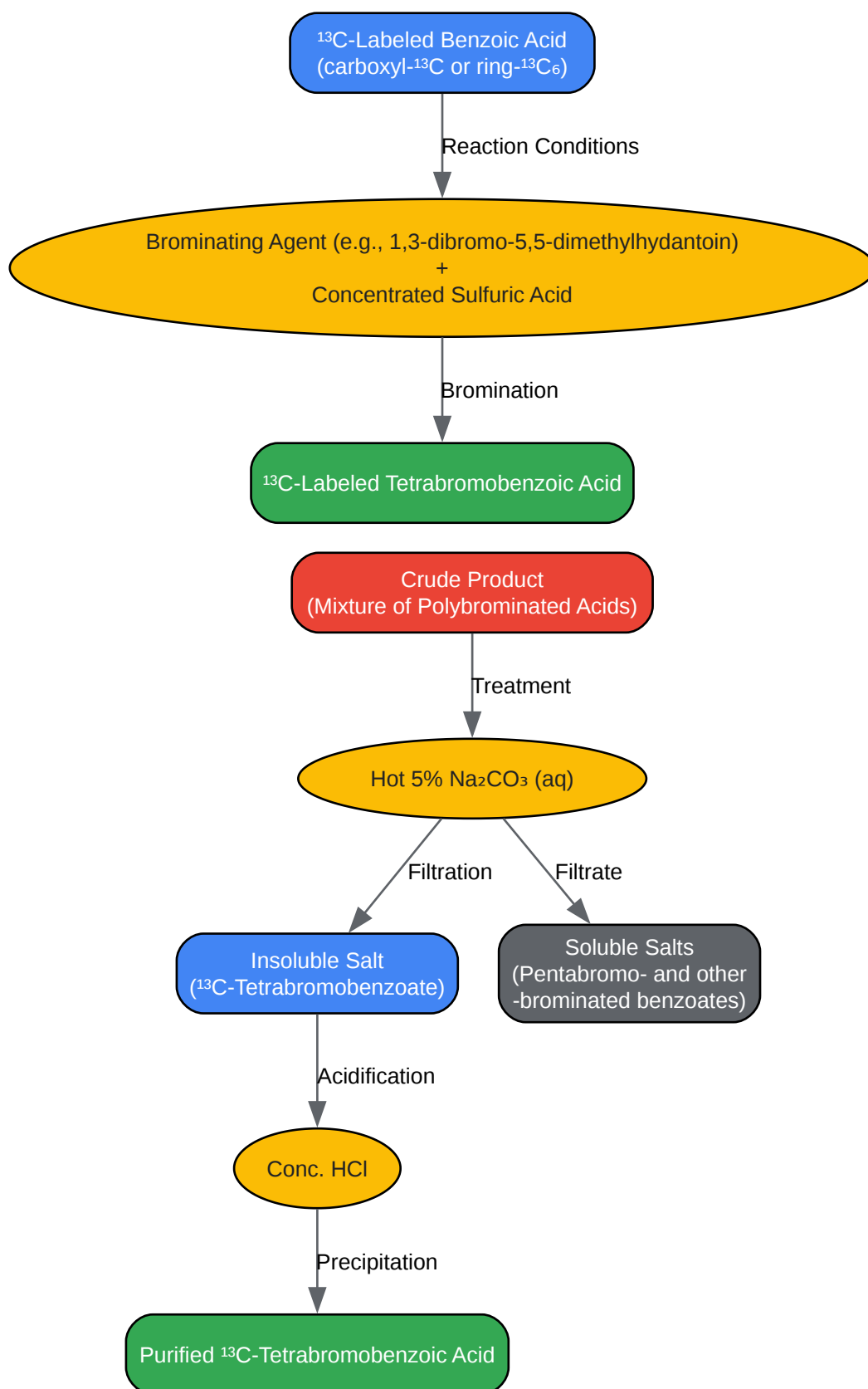
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for ^{13}C -labeled tetrabromobenzoic acid, a crucial isotopically labeled compound for use in metabolic studies, as a tracer in drug development, and as an internal standard in mass spectrometry-based quantification. The synthesis detailed herein is based on the exhaustive bromination of commercially available ^{13}C -labeled benzoic acid.

Synthetic Strategy

The most direct and practical approach for the synthesis of ^{13}C -labeled tetrabromobenzoic acid is the electrophilic bromination of a ^{13}C -labeled benzoic acid precursor. This method leverages readily available starting materials and a well-documented, albeit harsh, reaction. The ^{13}C label can be incorporated either at the carboxyl carbon (carboxyl- ^{13}C) or within the aromatic ring (ring- $^{13}\text{C}_6$), depending on the desired application. Both labeled benzoic acid precursors are commercially available.

The synthetic pathway can be visualized as a single-step transformation from the labeled starting material to the polybrominated product.



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